![molecular formula C7H6ClN3 B1428275 4-氯-6-甲基-5H-吡咯并[3,2-d]嘧啶 CAS No. 91862-35-0](/img/structure/B1428275.png)
4-氯-6-甲基-5H-吡咯并[3,2-d]嘧啶
描述
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular weight of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is 167.6 . The InChI code is 1S/C7H6ClN3/c1-4-2-5-6 (11-4)7 (8)10-3-9-5/h2-3,11H,1H3 .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Anticancer Agent Development
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results in vitro against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The derivatives can induce apoptosis and cause cell cycle arrest, making them potential candidates for anticancer drug development .
Molecular Docking Studies
The molecular structure of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine allows it to bind effectively to certain proteins involved in cancer cell survival, such as Bcl2 anti-apoptotic protein. This binding affinity can be studied through molecular docking, which helps in understanding the mechanism of action and optimizing the compound for better therapeutic effects .
Gene Expression Modulation
Research has shown that derivatives of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can modulate gene expression in cancer cells. They can up-regulate pro-apoptotic genes like P53 and BAX, and down-regulate anti-apoptotic and proliferation-related genes like Bcl2 and CDK4. This modulation of gene expression is crucial for the induction of apoptosis in cancer cells .
Enzyme Inhibition
This compound has been found to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA. This inhibition is significant because it can lead to the development of new antimicrobial agents, especially targeting drug-resistant bacteria. Additionally, it has antimycobacterial activity due to its ability to bind to RNA polymerase .
Diabetes Management
Derivatives of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine may find application in managing diabetes. They have the potential to reduce blood glucose levels, which can be beneficial in treating conditions like hyperglycemia, diabetic dyslipidemia, and insulin resistance. This application is particularly important given the global rise in diabetes prevalence .
Chemical Synthesis
The compound’s structure makes it a valuable intermediate in chemical synthesis. Its reactivity due to the chlorine and methyl groups allows for further functionalization, making it a versatile building block for creating a wide range of chemical entities. This can be useful in the synthesis of complex molecules for pharmaceuticals and materials science .
安全和危害
作用机制
Target of Action
The primary target of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial drugs .
Mode of Action
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with its target by binding to the DNA gyrase, preventing it from breaking down the bacterial DNA . This disruption in the function of DNA gyrase inhibits the replication process of the bacteria, leading to its death .
Biochemical Pathways
The action of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine affects the DNA replication pathway in bacteria . By inhibiting the function of DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine’s action result in the inhibition of bacterial growth and proliferation . By binding to DNA gyrase and preventing the breakdown of bacterial DNA, the compound effectively halts the replication process, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can be influenced by various environmental factorsProper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
属性
IUPAC Name |
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVSNPLVXZAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744904 | |
| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
91862-35-0 | |
| Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)
![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)
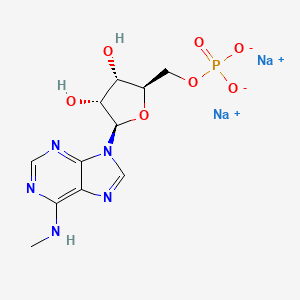
![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)
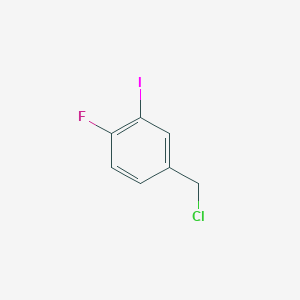

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)
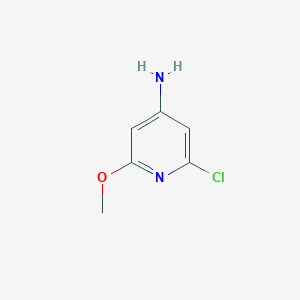
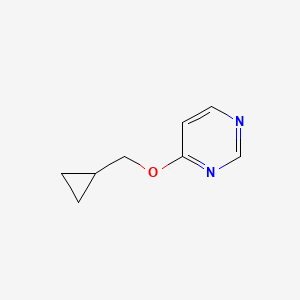
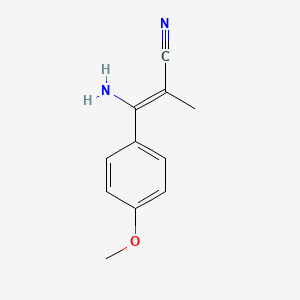
![3-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3'-carboxylic acid](/img/structure/B1428215.png)